molecular formula C14H20BNO2 B13635722 2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

Cat. No.: B13635722
M. Wt: 245.13 g/mol
InChI Key: VZLKCVPUQZFEFD-CMDGGOBGSA-N
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Description

2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is an organic compound that features a pyridine ring substituted with a vinyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine typically involves the reaction of 2-methyl-3-vinylpyridine with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the coupling of the vinylpyridine with the boronic ester under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine N-oxides, ethyl-substituted pyridines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine exerts its effects is largely dependent on its chemical structure. The dioxaborolane moiety can act as a Lewis acid, facilitating various catalytic processes. The vinyl group allows for further functionalization, enabling the compound to participate in a wide range of chemical reactions. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, as well as participation in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is unique due to its combination of a pyridine ring, a vinyl group, and a dioxaborolane moiety. This combination provides a versatile platform for various chemical transformations and applications in multiple fields of research.

Properties

Molecular Formula

C14H20BNO2

Molecular Weight

245.13 g/mol

IUPAC Name

2-methyl-3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

InChI

InChI=1S/C14H20BNO2/c1-11-12(7-6-10-16-11)8-9-15-17-13(2,3)14(4,5)18-15/h6-10H,1-5H3/b9-8+

InChI Key

VZLKCVPUQZFEFD-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(N=CC=C2)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(N=CC=C2)C

Origin of Product

United States

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